molecular formula C14H25N7O2 B11254370 N~2~,N~2~-diethyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~,N~2~-diethyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11254370
M. Wt: 323.39 g/mol
InChI Key: MECYSSNKITURMJ-UHFFFAOYSA-N
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Description

N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine, the core structure is formed.

    Nitration: Introduction of the nitro group at the 5-position using nitrating agents like nitric acid or a mixture of sulfuric and nitric acid.

    Substitution Reactions: Introduction of the ethyl groups and the piperazine moiety through nucleophilic substitution reactions, often using alkyl halides and piperazine derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine: Lacks the piperazine moiety.

    6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine: Lacks the diethyl groups.

Uniqueness

N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of both the diethyl groups and the ethylpiperazine moiety, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H25N7O2

Molecular Weight

323.39 g/mol

IUPAC Name

2-N,2-N-diethyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H25N7O2/c1-4-18-7-9-20(10-8-18)13-11(21(22)23)12(15)16-14(17-13)19(5-2)6-3/h4-10H2,1-3H3,(H2,15,16,17)

InChI Key

MECYSSNKITURMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(CC)CC

Origin of Product

United States

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